molecular formula C8H10BrClS B13156777 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene

Cat. No.: B13156777
M. Wt: 253.59 g/mol
InChI Key: ZIFYQFLYUPDCEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene typically involves the bromination of 2-methylpropene followed by a coupling reaction with 5-chlorothiophene. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The coupling reaction is often facilitated by a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methylpropyl)-5-chlorothiophene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2-methylpropyl)-5-chlorothiophene
  • 2-(3-Bromo-2-methylpropyl)-5-bromothiophene
  • 2-(3-Iodo-2-methylpropyl)-5-chlorothiophene

Uniqueness

2-(3-Bromo-2-methylpropyl)-5-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the thiophene ring enhances its utility in various synthetic and research applications .

Properties

Molecular Formula

C8H10BrClS

Molecular Weight

253.59 g/mol

IUPAC Name

2-(3-bromo-2-methylpropyl)-5-chlorothiophene

InChI

InChI=1S/C8H10BrClS/c1-6(5-9)4-7-2-3-8(10)11-7/h2-3,6H,4-5H2,1H3

InChI Key

ZIFYQFLYUPDCEH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(S1)Cl)CBr

Origin of Product

United States

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